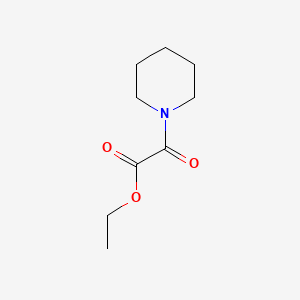

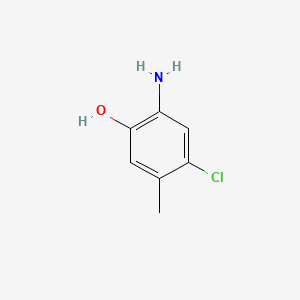

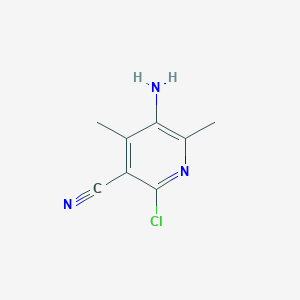

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile involves multicomponent reactions that allow for the construction of complex structures from simpler precursors. For example, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide has been shown to afford related pyridine carbonitriles. These reactions highlight the flexibility and efficiency of using cyanoacetamide derivatives as precursors in the synthesis of pyridine carbonitriles (Buryi et al., 2019).

Molecular Structure Analysis

The structural analysis of related compounds, such as 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, through techniques like X-ray crystallography, provides insight into the molecular conformation and arrangement. These analyses reveal how the substitution pattern on the pyridine ring influences the molecular geometry and intermolecular interactions within the crystal lattice (Kant et al., 2014).

Chemical Reactions and Properties

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile and its derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. The presence of functional groups such as the amino and nitrile allows for reactions including alkylation, condensation, and cyclization. These reactions facilitate the synthesis of compounds with potential biological and pharmacological activities (Yassin, 2009).

Physical Properties Analysis

The physical properties of pyridine carbonitriles, including melting points, solubility, and crystal structure, are crucial for their application in synthetic chemistry. The incorporation of various substituents on the pyridine ring significantly affects these properties, influencing the compound's behavior in different solvents and reaction conditions.

Chemical Properties Analysis

The chemical properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives, such as reactivity, stability, and electronic configuration, are influenced by the nature of the substituents on the pyridine nucleus. The electron-withdrawing nitrile group and the electron-donating amino group contribute to the compound's nucleophilicity and electrophilicity, affecting its participation in various chemical reactions.

- Synthesis and Properties of 4,6-Dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and 3-Amino-4,6-dimethyl-5-pentylthieno[2,3-b]pyridines (Buryi et al., 2019)

- Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8- hexahydroquinoline-3-carbonitrile (Kant et al., 2014)

- Synthesis, reactions and biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives (Yassin, 2009)

Aplicaciones Científicas De Investigación

-

Organic Synthesis

-

Pharmaceutical Research

- Summary of Application : 2-Amino-4,6-dimethylpyridine is used in the synthesis of pyrimidine-based compounds .

- Methods of Application : The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Results or Outcomes : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

-

Agrochemical, Pharmaceutical and Dyestuff Field

-

Crystallography

- Summary of Application : The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, a compound similar to the one you mentioned, has been studied .

- Methods of Application : The crystal structure was determined using X-ray diffraction techniques .

- Results or Outcomes : The study provided detailed information about the atomic coordinates and displacement parameters of the compound .

-

Synthesis of Pyrazolo, Isoxazolo, and Pyridoquinazoline Derivatives

- Summary of Application : 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, a compound similar to the one you mentioned, has been used in the synthesis of pyrazolo, isoxazolo, and pyridoquinazoline derivatives .

- Methods of Application : The method involves reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid .

- Results or Outcomes : The outcomes include the creation of various heterocyclic compounds .

-

Synthesis of Thienopyridine Derivatives

- Summary of Application : 2-Chloro-4,6-dimethylpyridine-3-carbonitrile has been used in the synthesis of thienopyridine derivatives .

- Methods of Application : The method involves alkylation with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH .

- Results or Outcomes : The outcomes include the creation of various thienopyridine derivatives .

-

Synthesis of Azaphthalocyanine Dyes

- Summary of Application : Heterocyclic 1,2-dicarbonitriles such as 2,3-dicyanoazines hold considerable interest as precursors of azaphthalocyanine dyes .

- Methods of Application : The method involves the reaction of 2,3-dicyanopyridines with N-nucleophiles, in particular, with amines .

- Results or Outcomes : The outcomes include the creation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

-

Synthesis of Condensed Heterocycles

- Summary of Application : Heterocyclic 1,2-dicarbonitriles also serve as convenient starting blocks in the synthesis of condensed heterocycles .

- Methods of Application : The method involves the reaction of 2,3-dicyanopyridines with N-nucleophiles .

- Results or Outcomes : The outcomes include the creation of various condensed heterocycles .

-

Synthesis of Pyrrolopyridine Derivatives

- Summary of Application : A study was carried out on the reaction of 4,6-dimethylpyridine-2,3-dicarbonitrile with N-acylhydrazines to give two structural isomers .

- Methods of Application : The method involves the reaction of this compound with N-acylhydrazines .

- Results or Outcomes : The outcomes include the creation of N’-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N’-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides as well as disubstituted N’,N"-(2,4-dimethyl-5H-pyrrolo[3,4-b]pyridine-5,7-diylidene)dicarbohydrazides .

Safety And Hazards

The safety data sheet for a similar compound, “2-Chloro-4,6-dimethylpyridine-3-carbonitrile”, indicates that it is classified as hazardous under the Hazardous Products Regulations . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .

Direcciones Futuras

While specific future directions for “5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” are not available, research on similar compounds suggests potential applications in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Propiedades

IUPAC Name |

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRGFOOFJMWOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1N)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989881 | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

CAS RN |

6972-36-7 | |

| Record name | NSC61974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)